dialuminum;hydrogen phosphate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

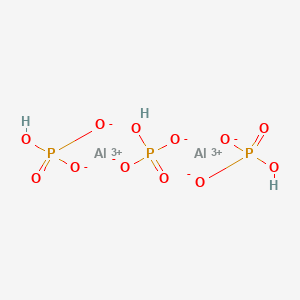

Dialuminum hydrogen phosphate (chemical formula inferred as Al₂(HPO₄)₃) is an inorganic compound comprising two aluminum (Al³⁺) cations and three hydrogen phosphate (HPO₄²⁻) anions. Aluminum phosphates are notable for their low solubility in water and amphoteric behavior, reacting with both acids and bases .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

dialuminum;hydrogen phosphate, can be synthesized through the hydrothermal reaction of phosphoric acid and aluminum in the form of hydroxide, an aluminum salt such as aluminum nitrate, or alkoxide under controlled pH in the presence of organic amines . Another method involves the neutralization of phosphoric acid with aluminum hydroxide, followed by heating to remove moisture and obtain the desired product .

Industrial Production Methods

In industrial settings, the preparation of aluminum phosphate often involves the reaction of phosphoric acid with aluminum hydroxide at elevated temperatures. The resulting slurry is then neutralized, filtered, and heated to remove moisture and any unwanted chemical compositions .

Analyse Chemischer Reaktionen

Step 1: Formation of Monoaluminum Dihydrogen Phosphate

3H3PO4+Al OH 3→Al H2PO4 3+3H2O

-

Key Observations :

Step 2: Formation of Dialuminum Hydrogen Phosphate

Al H2PO4 3+Al OH 3→Al2(HPO4)3+3H2O

-

Conditions : Finely powdered Al(OH)₃ (1 µm particle size) added to the Step 1 product at 150°F (65.5°C) .

-

Key Observations :

| Parameter | Step 1 | Step 2 |

|---|---|---|

| Reactants | H₃PO₄, coarse Al(OH)₃ | Step 1 product, fine Al(OH)₃ |

| Temperature | 65.5°C (initial) | 65.5°C (controlled) |

| Reaction Time | ~1 hour | 3–5 minutes |

| Product Ratio (Al₂O₃:P₂O₅) | 1:3 | 2:3 |

Thermal Decomposition

Heating dialuminum hydrogen phosphate induces structural changes, forming condensed phosphates :

| Temperature (°C) | Product Formed | Reaction |

|---|---|---|

| 236 | Aluminum dihydrogen pyrophosphate | Al2(HPO4)3→Al2H2P2O7+H2O |

| 300–400 | Aluminum triphosphate | Further dehydration and condensation |

| >500 | Aluminum metaphosphate | Al2(HPO4)3→2Al PO3 3+3H2O |

Hydrolysis and Aqueous Reactivity

Dialuminum hydrogen phosphate is water-dispersible, forming viscous colloidal solutions . Unlike aluminum phosphate (AlPO₄), it does not evolve hydrogen gas during hydrolysis .

Critical Factors Affecting Hydrolysis:

Wissenschaftliche Forschungsanwendungen

Key Applications

-

Refractory Materials

- ADP is extensively used in the production of refractory materials due to its high-temperature resistance. It forms aluminum phosphate cement (APC) when mixed with alumina or aluminum hydroxide, creating a strong, ceramic-like material capable of withstanding temperatures up to 1700°C. This application is crucial in industries such as metal smelting and glass production .

- Flame Retardants

- Catalysts

- Hardening Agents

- Electrical Insulation

Data Table: Applications of Dialuminum Hydrogen Phosphate

| Application Area | Description | Key Benefits |

|---|---|---|

| Refractory Materials | Used in aluminum phosphate cement for furnace linings | High-temperature resistance |

| Flame Retardants | Acts as an intumescent coating for various substrates | Enhances fire resistance |

| Catalysts | Facilitates dehydration and other chemical reactions | Improves reaction efficiency |

| Hardening Agents | Enhances strength of cement and concrete | Increases compressive and flexural strength |

| Electrical Insulation | Produces heat-resistant insulation materials | Excellent dielectric properties |

Case Study 1: Refractory Linings in Metal Smelting

In a study conducted on the use of APC in metal smelting furnaces, it was observed that the incorporation of ADP significantly improved the durability and thermal stability of the furnace linings. The APC demonstrated minimal degradation at temperatures exceeding 1600°C, leading to extended service life and reduced maintenance costs.

Case Study 2: Fire-Resistant Coatings

A recent project explored the effectiveness of ADP-based intumescent coatings on wooden structures subjected to fire exposure tests. The results indicated that surfaces treated with ADP coatings exhibited significantly lower heat transfer rates and reduced flame spread compared to untreated surfaces.

Case Study 3: Enhanced Cement Strength

Research on phosphate-bonded high alumina refractories revealed that the addition of ADP not only improved initial setting times but also enhanced the overall mechanical properties of the resulting materials. The study concluded that ADP's role as a hardening agent was pivotal in achieving superior performance under high-temperature conditions.

Wirkmechanismus

The mechanism of action of phosphoric acid, aluminum salt (3:2), varies depending on its application. In biological systems, it acts as an adjuvant by enhancing the immune response through various pathways, including the depot effect, phagocytosis, and activation of pro-inflammatory signaling pathways . In industrial applications, its catalytic properties are attributed to its framework structure, which allows for efficient ion exchange and molecular sieving .

Vergleich Mit ähnlichen Verbindungen

Key Properties :

- Structure : Aluminum ions coordinate with phosphate groups, forming layered or amorphous networks depending on synthesis conditions .

- Applications : Primarily used as vaccine adjuvants due to their ability to adsorb antigens and enhance immune responses .

- Synthesis : Typically prepared by precipitation methods under controlled pH, yielding particles with high surface area and porosity .

Aluminum Sodium Phosphate (E 541)

Formula : AlNa(SO₄)₂·nH₂O (n = 0 or 12)

Properties :

- Contains sodium (Na⁺) alongside aluminum, altering solubility and reactivity.

- Used as a food additive (acidity regulator) and in pharmaceuticals.

- Exhibits higher water solubility compared to pure aluminum phosphates due to sodium’s smaller charge density .

| Property | Dialuminum Hydrogen Phosphate | Aluminum Sodium Phosphate |

|---|---|---|

| Solubility in Water | Low (amorphous form) | Moderate |

| pH in Solution | 6.5–7.5 (adjuvant formulation) | 4.0–5.0 (acidic) |

| Primary Use | Vaccine adjuvant | Food additive (E 541) |

Aluminum Sulphate (E 520)

Formula : Al₂(SO₄)₃

Properties :

- Sulfate (SO₄²⁻) replaces phosphate, leading to distinct chemical behavior.

- Widely used in water treatment (coagulant) and paper manufacturing.

- More acidic in solution (pH ~3.0) compared to aluminum phosphates .

| Property | Dialuminum Hydrogen Phosphate | Aluminum Sulphate |

|---|---|---|

| Anion | HPO₄²⁻ | SO₄²⁻ |

| Thermal Stability | Decomposes >300°C | Decomposes at 770°C |

| Environmental Impact | Low toxicity | Acidic runoff concerns |

Potassium Hydrogen Phosphate (K₂HPO₄)

- Alkali metal (K⁺) results in high water solubility (1.62 g/mL at 20°C).

- Functions as a buffer in biochemical assays and fertilizer.

- Neutral to weakly alkaline in solution (pH ~9.0) .

| Property | Dialuminum Hydrogen Phosphate | Potassium Hydrogen Phosphate |

|---|---|---|

| Cation | Al³⁺ | K⁺ |

| Solubility | Insoluble | Highly soluble |

| Application | Biomedical | Agriculture, lab buffers |

Calcium Phosphates (e.g., Hydroxyapatite)

Formula : Ca₁₀(PO₄)₆(OH)₂

Properties :

- Calcium (Ca²⁺) forms stable, crystalline structures critical in bone mineralization.

- Biocompatible but less reactive than aluminum phosphates in adsorption applications .

| Property | Dialuminum Hydrogen Phosphate | Hydroxyapatite |

|---|---|---|

| Crystallinity | Amorphous/Nanocrystalline | Highly crystalline |

| Biological Role | Adjuvant, no structural role | Bone/tooth mineral |

| Solubility in Water | Insoluble | Very low |

Research Findings and Key Differences

- Reactivity in Aqueous Systems : Aluminum phosphate complexes (e.g., Al(H₂PO₄)³⁺) form in solutions with sodium dihydrogen phosphate, but their stability depends on pH and ion ratios . In contrast, sodium or potassium phosphates remain fully dissociated in water .

- Thermal Behavior : Aluminum phosphates decompose at lower temperatures (~300°C) compared to calcium phosphates (>1000°C) .

- Surface Properties : Aluminum phosphate adjuvants exhibit high surface area (up to 500 m²/g) due to their porous morphology, enabling effective antigen adsorption . Sodium or potassium phosphates lack such porosity.

Data Tables

Table 1: Structural and Physical Properties

| Compound | Formula | Molecular Weight (g/mol) | Density (g/cm³) |

|---|---|---|---|

| Dialuminum Hydrogen Phosphate | Al₂(HPO₄)₃ | 341.89 | ~2.5 (estimated) |

| Aluminum Sodium Phosphate | AlNa(SO₄)₂·12H₂O | 474.21 | 1.68 |

| Potassium Hydrogen Phosphate | K₂HPO₄ | 174.18 | 2.44 |

Biologische Aktivität

Dialuminum hydrogen phosphate, often referred to in the context of aluminum phosphate compounds, has garnered attention due to its various biological activities. This article delves into the biological implications of dialuminum hydrogen phosphate, focusing on its immunological properties, potential therapeutic applications, and relevant case studies.

Overview of Dialuminum Hydrogen Phosphate

Dialuminum hydrogen phosphate is a compound formed from aluminum and phosphate ions. It is commonly studied for its role as an adjuvant in vaccines and its potential effects on immune responses. The compound is known for its ability to enhance the efficacy of vaccines by improving antigen presentation and stimulating immune responses.

Immunological Properties

Research has shown that dialuminum hydrogen phosphate exhibits significant immunological activity, particularly as an adjuvant in vaccine formulations. The following key points summarize its immunological mechanisms:

- Antigen Presentation : Dialuminum hydrogen phosphate enhances the adsorption of antigens, which is crucial for effective immune response activation. Studies indicate that the pH and ionic strength of the environment can significantly influence antigen adsorption capabilities .

- Immune Response Modulation : It has been observed that dialuminum hydrogen phosphate can modulate both humoral and cellular immunity. For instance, it was found to improve the efficacy of DNA vaccines against botulinum toxin by enhancing the immune response without increasing the expression of antigenic proteins in vivo .

- Comparative Efficacy : In comparative studies with aluminum hydroxide (another common adjuvant), dialuminum hydrogen phosphate demonstrated superior performance in inducing protective immune responses against various pathogens, including Lactobacillus mexicana .

Case Studies and Research Findings

Several studies have highlighted the biological activity of dialuminum hydrogen phosphate:

- Vaccine Adjuvant Studies : A series of experiments conducted by Kooijman et al. compared the immune responses induced by different aluminum-containing adjuvants. They found that dialuminum hydrogen phosphate significantly outperformed aluminum hydroxide in terms of enhancing immune responses in both in vitro and in vivo settings .

- Mechanistic Insights : Research indicates that the mechanism by which dialuminum hydrogen phosphate acts as an adjuvant involves complex interactions at the molecular level. For example, it was shown that at acidic pH levels, both lysozyme (a model protein) and aluminum phosphate exhibit increased positive charges, facilitating stronger electrostatic interactions and enhancing adsorption .

- Therapeutic Applications : Beyond its use as a vaccine adjuvant, dialuminum hydrogen phosphate has been explored for its potential therapeutic applications. Its antibacterial and anti-inflammatory properties have been noted, suggesting possible roles in treating infections or inflammatory conditions .

Data Tables

The following table summarizes key findings from various studies regarding the biological activity of dialuminum hydrogen phosphate:

Q & A

Q. Basic: What are the established synthetic routes for dialuminum hydrogen phosphate, and how do reaction conditions influence its structural properties?

Methodological Answer:

Dialuminum hydrogen phosphate is typically synthesized via precipitation methods. Key parameters include pH, temperature, and the molar ratio of aluminum to phosphate precursors. For example, aluminum hydroxyphosphates are precipitated by adjusting pH during the reaction of aluminum salts with phosphate sources. The P/Al molar ratio (0.3–1.2) and inclusion of sulfate ions can modulate crystallinity and hydroxyl content . Post-synthesis aging or calcination may further refine phase purity. Structural characterization using XRD and IR spectroscopy is critical to confirm the substitution of hydroxyl groups by phosphate .

Q. Basic: What analytical techniques are recommended for characterizing dialuminum hydrogen phosphate’s crystallinity and surface properties?

Methodological Answer:

- X-ray Diffraction (XRD): Identifies crystalline phases and detects amorphous regions. Compare patterns with reference standards (e.g., JCPDS) for phase validation.

- Fourier-Transform Infrared (FTIR) Spectroscopy: Detects structural hydroxyl groups (e.g., IR band at ~3164 cm⁻¹) and phosphate bonding modes .

- Zeta Potential Analysis: Measures surface charge to assess colloidal stability, particularly in aqueous applications like coagulation .

Q. Advanced: How can density functional theory (DFT) models improve the understanding of dialuminum hydrogen phosphate’s thermochemical properties?

Methodological Answer:

DFT with hybrid functionals (e.g., B3LYP) incorporating exact exchange terms can predict bond energies, lattice parameters, and thermodynamic stability. For instance, gradient-corrected functionals accurately model atomization energies (average error <2.4 kcal/mol) and ionization potentials, aiding in optimizing synthesis pathways . Computational workflows should validate results against experimental XRD and calorimetry data.

Q. Advanced: What methodologies optimize dialuminum hydrogen phosphate’s efficacy in coagulation processes for water treatment?

Methodological Answer:

- Zeta Potential Isoelectric Point (IEP) Analysis: Determine the coagulant dose required for charge neutralization. For example, dialuminum chloride pentahydroxide (PACl) achieves optimal DOC reduction at IEP values near 0 mV .

- Performance Metrics: Evaluate turbidity reduction, residual aluminum levels, and organic matter removal (via TOC/DOC analysis). Compare with alternative coagulants (e.g., polyaluminum chloride) under identical pH and ionic strength conditions .

Q. Advanced: How can structural hydroxyl groups in aluminum hydroxyphosphates be quantified experimentally?

Methodological Answer:

- Thermogravimetric Analysis (TGA): Measures weight loss due to hydroxyl decomposition at elevated temperatures (e.g., 200°C).

- FTIR Spectroscopy: Quantify hydroxyl bands (e.g., 3164 cm⁻¹) using deconvolution software. Calibrate against standards with known hydroxyl content .

Q. Basic: What statistical methods are used to ensure accuracy in phosphate quantification for dialuminum hydrogen phosphate systems?

Methodological Answer:

- Regression Analysis: Construct a calibration curve using standard phosphate solutions (e.g., 0.1–10 mg/L PO₄³⁻). Measure absorbance at λmax (e.g., 880 nm for molybdenum-blue method).

- Confidence Intervals: Calculate 95% CI for replicate measurements. Report results as mean ± SD (e.g., 5.2 ± 0.3 mg/L P) .

- Validation: Cross-check with ion chromatography or ICP-OES to resolve discrepancies .

Q. Advanced: How can researchers resolve contradictions in phosphate analysis data from environmental or synthetic samples?

Methodological Answer:

- Error Source Identification: Check for matrix interference (e.g., organic matter in water) or reagent instability (e.g., molybdate degradation).

- Method Comparison: Use orthogonal techniques (e.g., colorimetry vs. ICP-MS) to isolate systematic errors .

- Standard Additions: Spike samples with known phosphate concentrations to assess recovery rates (target: 90–110%) .

Q. Advanced: What experimental frameworks evaluate dialuminum hydrogen phosphate’s performance relative to other aluminum-based coagulants?

Methodological Answer:

- Bench-Scale Jar Tests: Compare PACl, Alum, and dialuminum hydrogen phosphate under controlled pH (6–8), mixing speeds (30–150 rpm), and settling times.

- Efficiency Parameters: Measure zeta potential, residual Al³⁺ (via atomic absorption), and DOC reduction. Dialuminum hydrogen phosphate may outperform others in high-organic-content water due to enhanced charge neutralization .

Eigenschaften

CAS-Nummer |

13530-54-6 |

|---|---|

Molekularformel |

AlH3O4P |

Molekulargewicht |

124.977 g/mol |

IUPAC-Name |

dialuminum;hydrogen phosphate |

InChI |

InChI=1S/Al.H3O4P/c;1-5(2,3)4/h;(H3,1,2,3,4) |

InChI-Schlüssel |

VGCXJFJOOIQMHR-UHFFFAOYSA-N |

SMILES |

OP(=O)([O-])[O-].OP(=O)([O-])[O-].OP(=O)([O-])[O-].[Al+3].[Al+3] |

Kanonische SMILES |

OP(=O)(O)O.[Al] |

Key on ui other cas no. |

13530-54-6 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.